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Compound of Interest

Compound Name: 3-(3-Hydroxypropyl)phenol

Cat. No.: B072551 Get Quote

In the field of chemical analysis, the structural elucidation of a molecule is paramount.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, each

providing a unique piece of the structural puzzle. This guide is dedicated to a comprehensive

analysis of 3-(3-Hydroxypropyl)phenol (CAS 1424-74-4), a molecule of interest in synthetic

and medicinal chemistry.

It is important to note that a complete, publicly available, and experimentally verified set of

spectra for 3-(3-Hydroxypropyl)phenol is not readily found in consolidated databases. This is

a common challenge in research. Therefore, this guide will adopt a scientifically rigorous,

predictive, and comparative approach. We will leverage predicted spectral data and draw on

established principles of spectroscopy. Furthermore, we will make extensive comparisons to

the well-documented ortho isomer, 2-(3-Hydroxypropyl)phenol, to ground our interpretations in

experimental data and highlight the subtle yet definitive differences that arise from the isomeric

substitution pattern. This methodology reflects a real-world workflow for characterizing a novel

or less-documented compound, blending theoretical knowledge with practical data

interpretation.

Molecular Structure and Analytical Overview
3-(3-Hydroxypropyl)phenol is an aromatic compound featuring a hydroxyl group and a

hydroxypropyl substituent at the meta-position of a benzene ring. Its structural confirmation
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relies on identifying key features: the aliphatic propyl chain, the primary alcohol, the phenol,

and the 1,3-disubstituted aromatic ring system.

Our analytical workflow is designed to be a self-validating system. The data from each

technique should converge to support a single, unambiguous structure.
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Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing

1. Weigh ~10-15 mg of 3-(3-Hydroxypropyl)phenol.

2. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

3. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

4. Transfer the solution to a 5 mm NMR tube.

1. Insert sample, lock, and shim the magnetic field.

2. Acquire a ¹H NMR spectrum (e.g., 16 scans).

3. Acquire a ¹³C NMR spectrum (e.g., 1024 scans). Proton-decoupled.

4. (Optional) Run 2D experiments like COSY and HSQC for definitive assignments.

1. Apply Fourier transform to the Free Induction Decay (FID).

2. Phase correct the spectra.

3. Calibrate the chemical shift axis using the TMS signal at 0 ppm.

4. Integrate ¹H signals and pick peaks for both spectra.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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